Thalidomide-5'-O-C4-OH: Technical Guide to Structure, Synthesis, and PROTAC Applications
Thalidomide-5'-O-C4-OH: Technical Guide to Structure, Synthesis, and PROTAC Applications
Topic: Thalidomide-5'-O-C4-OH Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Thalidomide-5'-O-C4-OH (also referred to as Thalidomide-5-O-C4-OH or 5-(4-hydroxybutoxy)thalidomide) is a functionalized Cereblon (CRBN) ligand derivative. It serves as a critical "degrader building block" in the synthesis of Proteolysis Targeting Chimeras (PROTACs). By tethering the E3 ubiquitin ligase substrate receptor Cereblon to a target protein of interest (POI) via a linker, this molecule facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[1]
This guide details the chemical identity, physicochemical properties, synthetic pathways, and experimental handling of Thalidomide-5'-O-C4-OH, providing a self-validating framework for its application in medicinal chemistry.
Chemical Identity and Physicochemical Properties[2][3][4][5]
The molecule consists of a thalidomide core modified at the 5-position of the phthalimide ring with a 4-hydroxybutoxy ether linker. This "handle" allows for facile conjugation to ligands targeting specific proteins (e.g., kinase inhibitors) via standard esterification or etherification chemistries.
Structural Nomenclature
-
Common Name: Thalidomide-5'-O-C4-OH[2]
-
IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutoxy)isoindoline-1,3-dione
-
Functional Class: E3 Ligase Ligand-Linker Conjugate (Cereblon-recruiting)
Physicochemical Data Table
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 346.33 g/mol | |
| CAS Number | 2241315-09-1 | Identifier used in major chemical catalogs |
| Solubility | DMSO ( | Poorly soluble in water; requires organic co-solvent |
| Appearance | Off-white to pale yellow solid | |
| pKa | ~10.5 (Glutarimide NH) | Acidic proton on the imide ring |
| Storage | -20°C, desiccated | Hydrolysis-sensitive (phthalimide ring opening) |
Synthetic Methodology and Characterization
The synthesis of Thalidomide-5'-O-C4-OH relies on the functionalization of 5-hydroxythalidomide. The following protocol is designed for high purity and reproducibility.
Synthesis Workflow (Logic Diagram)
Figure 1: Step-wise synthetic route for Thalidomide-5'-O-C4-OH synthesis.
Detailed Protocol
Step 1: Preparation of 5-Hydroxythalidomide
-
Reagents: 4-Hydroxyphthalic anhydride (1.0 eq), 3-Aminopiperidine-2,6-dione hydrochloride (1.0 eq), Potassium acetate (3.0 eq).
-
Solvent: Glacial acetic acid.
-
Procedure:
-
Suspend reagents in acetic acid.
-
Reflux at 120°C for 4–6 hours. Monitoring via LC-MS should show conversion to mass
. -
Cool to room temperature. The product often precipitates.
-
Filter, wash with water and ethanol, and dry under vacuum.
-
Step 2: Alkylation to Thalidomide-5'-O-C4-OH
-
Reagents: 5-Hydroxythalidomide (1.0 eq), 4-Bromo-1-butanol (1.2 eq), Potassium carbonate (
, 2.0 eq). -
Solvent: Anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Dissolve 5-Hydroxythalidomide in DMF under
atmosphere. -
Add
and stir for 30 minutes to deprotonate the phenol. -
Add 4-Bromo-1-butanol dropwise.
-
Heat to 60°C for 12–16 hours.
-
Work-up: Dilute with water (10x volume) to precipitate the crude product or extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (DCM:MeOH gradient 98:2 to 90:10).
-
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the triplet at
~4.1 ppm (O-CH2) and the multiplet for the glutarimide proton at ~5.1 ppm. -
MS (ESI): m/z 347.1
.
Mechanism of Action in PROTACs
Thalidomide-5'-O-C4-OH functions as the "anchor" for the E3 ligase. When conjugated to a target ligand, it induces the formation of a ternary complex.
Mechanistic Pathway
Figure 2: The PROTAC-mediated degradation pathway initiated by Thalidomide-based linkers.
Causality in Design
The choice of the C4 (butyl) linker is not arbitrary.
-
Steric Separation: The 4-carbon chain provides sufficient distance to prevent steric clash between the E3 ligase and the target protein, while being short enough to maintain "cooperativity" in ternary complex formation.
-
Solubility: The hydroxyl terminus increases polarity compared to pure alkyl chains, aiding in the solubility of the final PROTAC construct.
-
Synthetic Versatility: The primary alcohol (-OH) is a "universal handle," readily convertible to a mesylate/tosylate (for nucleophilic substitution), an aldehyde (for reductive amination), or a carboxylic acid (for amide coupling).
Handling and Stability Protocols
Stability Warning
Thalidomide derivatives contain a glutarimide ring and a phthalimide ring , both of which are susceptible to hydrolysis under basic conditions (pH > 8).
-
Protocol: Always perform conjugation reactions in neutral or slightly acidic buffers, or in anhydrous organic solvents (DMF/DMSO).
-
Storage: Store solid powder at -20°C. DMSO stock solutions should be used immediately or stored at -80°C to prevent ring-opening hydrolysis.
Safety
-
Teratogenicity: Like the parent compound thalidomide, this derivative must be treated as a potential teratogen.[3] Handle inside a fume hood with double nitrile gloves.
References
-
PubChem. (2025).[4] Thalidomide Compound Summary. National Library of Medicine. Retrieved from [Link]
- Burslem, G. M., et al. (2018). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure-Degradation Relationships. ChemMedChem.
